molecular formula C9H12N2O2 B2776993 2,5-Dimethoxybenzimidamide CAS No. 343331-69-1

2,5-Dimethoxybenzimidamide

Cat. No.: B2776993
CAS No.: 343331-69-1
M. Wt: 180.207
InChI Key: CTIPYOFWSRZGEL-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzimidamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzenecarboximidamide, where two methoxy groups are attached to the benzene ring at the 2 and 5 positions

Properties

IUPAC Name

2,5-dimethoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIPYOFWSRZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzimidamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with ammonia or an amine under suitable conditions. One common method involves the use of a metal hydroxide, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2,5-Dimethoxybenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxybenzimidamide is unique due to its specific functional groups and the resulting chemical and biological properties

Biological Activity

2,5-Dimethoxybenzimidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two methoxy groups attached to a benzimidamide backbone. This structural configuration is believed to play a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting microbial growth positions it as a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Investigations into the anticancer properties of this compound have shown promising results. It has been noted to inhibit the proliferation of cancer cells in vitro, indicating potential as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of microbial growth,
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionModulation of metabolic pathways
Receptor InteractionAltered cellular signaling

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various benzimidazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 6.26 μM for HCC827 cells, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against common bacterial strains. The compound displayed notable inhibitory effects, suggesting that it could be developed into a therapeutic agent for treating bacterial infections.

Research Findings and Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves within biological systems will be crucial for its development as a therapeutic agent.
  • Mechanistic Studies : Further exploration into the specific molecular interactions and pathways affected by this compound will enhance our understanding of its biological effects.

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